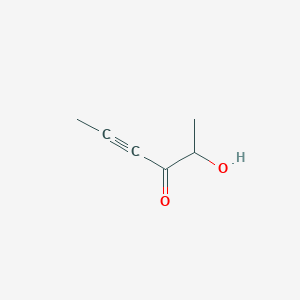
2-Hydroxyhex-4-YN-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyhex-4-YN-3-one is an organic compound with the molecular formula C6H8O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond within its carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhex-4-YN-3-one can be achieved through several methods. One common approach involves the reaction of hex-4-yn-3-one with a hydroxylating agent under controlled conditions. This process typically requires the use of catalysts and specific reaction temperatures to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-Hydroxyhex-4-YN-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of hex-4-yn-3-one.
Reduction: The triple bond can be reduced to a double or single bond, leading to the formation of hex-4-en-3-one or hexan-3-one, respectively.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Hex-4-yn-3-one
Reduction: Hex-4-en-3-one, Hexan-3-one
Substitution: Halogenated or alkylated derivatives of this compound
科学的研究の応用
2-Hydroxyhex-4-YN-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-Hydroxyhex-4-YN-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of enzymatic activities and signaling pathways.
類似化合物との比較
Similar Compounds
Hex-4-yn-3-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Hex-4-en-3-one: Contains a double bond instead of a triple bond, resulting in different reactivity and stability.
Hexan-3-one: Saturated compound with no triple or double bonds, leading to different chemical properties.
Uniqueness
2-Hydroxyhex-4-YN-3-one is unique due to the presence of both a hydroxyl group and a triple bond within its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H8O2 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC名 |
2-hydroxyhex-4-yn-3-one |
InChI |
InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h5,7H,1-2H3 |
InChIキー |
PUHPOBZGGYPVMX-UHFFFAOYSA-N |
正規SMILES |
CC#CC(=O)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
![rac-(3aR,6aR)-N-methyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxamide hydrochloride](/img/structure/B13463980.png)
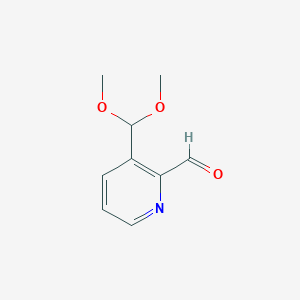
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
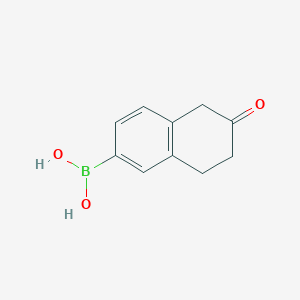
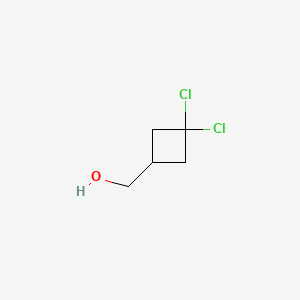
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
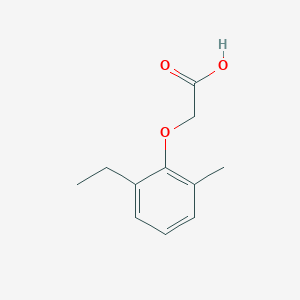
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
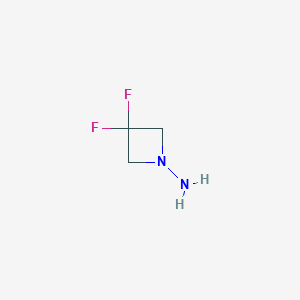
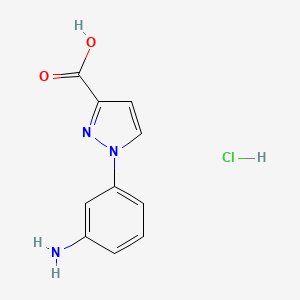

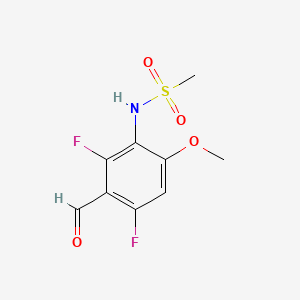
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
